molecular formula C13H26N2O4 B12679553 Einecs 254-209-9 CAS No. 38951-08-5

Einecs 254-209-9

Cat. No.: B12679553
CAS No.: 38951-08-5
M. Wt: 274.36 g/mol
InChI Key: PJVIBXYXAYCWIJ-HVDRVSQOSA-N
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Description

5-Oxo-L-proline, compound with 6-amino-2-methylheptan-2-ol (1:1) is a chemical compound that combines 5-oxo-L-proline and 6-amino-2-methylheptan-2-ol in a 1:1 ratio.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-L-proline, compound with 6-amino-2-methylheptan-2-ol (1:1) typically involves the reaction of 5-oxo-L-proline with 6-amino-2-methylheptan-2-ol under controlled conditions. The reaction is usually carried out in a solvent such as water or ethanol, with the addition of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-L-proline, compound with 6-amino-2-methylheptan-2-ol (1:1) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction may produce various reduced forms of the compound .

Scientific Research Applications

5-Oxo-L-proline, compound with 6-amino-2-methylheptan-2-ol (1:1) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-oxo-L-proline, compound with 6-amino-2-methylheptan-2-ol (1:1) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-oxo-L-proline, compound with 6-amino-2-methylheptan-2-ol (1:1) include:

Uniqueness

This combination may offer advantages in terms of reactivity, stability, and biological activity compared to other similar compounds .

Properties

CAS No.

38951-08-5

Molecular Formula

C13H26N2O4

Molecular Weight

274.36 g/mol

IUPAC Name

6-amino-2-methylheptan-2-ol;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H19NO.C5H7NO3/c1-7(9)5-4-6-8(2,3)10;7-4-2-1-3(6-4)5(8)9/h7,10H,4-6,9H2,1-3H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1

InChI Key

PJVIBXYXAYCWIJ-HVDRVSQOSA-N

Isomeric SMILES

CC(CCCC(C)(C)O)N.C1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

CC(CCCC(C)(C)O)N.C1CC(=O)NC1C(=O)O

Origin of Product

United States

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